N-phenylazepane-1-carbothioamide
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Overview
Description
N-phenylazepane-1-carbothioamide is a chemical compound with the molecular formula C13H18N2S. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenylazepane-1-carbothioamide typically involves the reaction of azepane with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
N-phenylazepane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-phenylazepane-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has potential as a novel inhibitor in biological systems.
Medicine: Research is ongoing into its potential use as an anticancer or antidiabetic agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-phenylazepane-1-carbothioamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of biochemical pathways related to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-phenylazepane-1-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
N-phenylazepane-1-carbothioate: Contains a carbothioate group instead of a carbothioamide group.
Uniqueness
N-phenylazepane-1-carbothioamide is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2S |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
N-phenylazepane-1-carbothioamide |
InChI |
InChI=1S/C13H18N2S/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,14,16) |
InChI Key |
ULNNAURUINOGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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